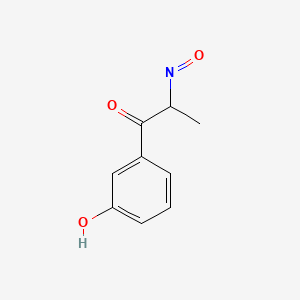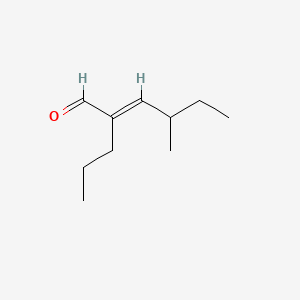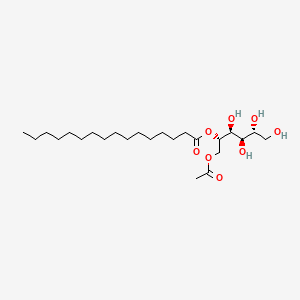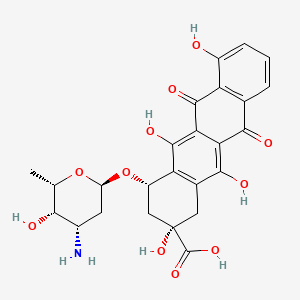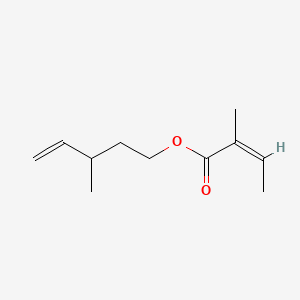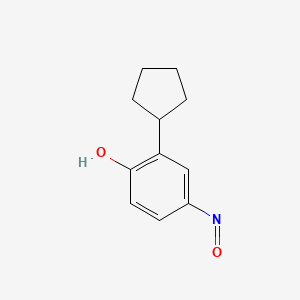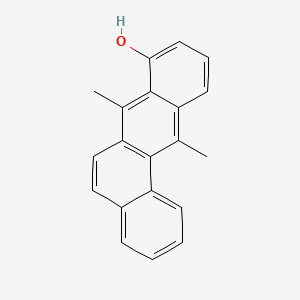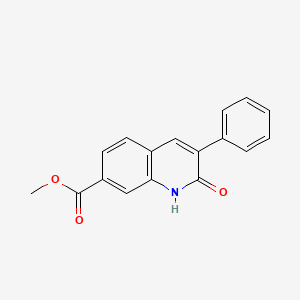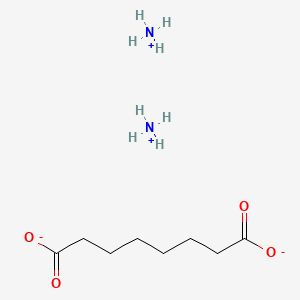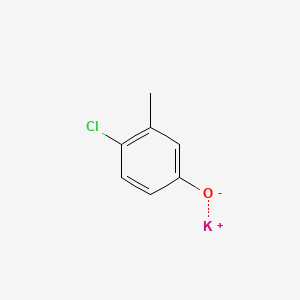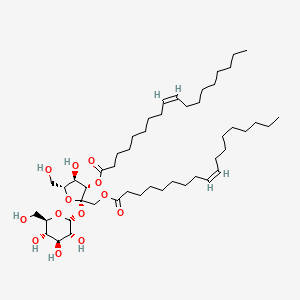
Sucrose dioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose dioleate is an ester derived from sucrose and oleic acid. It is a non-ionic surfactant commonly used in various industrial and scientific applications due to its emulsifying, stabilizing, and solubilizing properties. This compound is particularly valued for its biodegradability and biocompatibility, making it an environmentally friendly alternative to synthetic surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose dioleate can be synthesized through the esterification of sucrose with oleic acid. This reaction typically involves the use of a catalyst, such as an acid or an enzyme, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts to achieve high yields and purity. Enzymatic esterification is preferred due to its specificity and mild reaction conditions. The process generally includes the following steps:
- Dissolving sucrose in a suitable solvent.
- Adding oleic acid and the biocatalyst.
- Maintaining the reaction mixture at an optimal temperature (usually around 65°C) for a specified duration.
- Purifying the product through filtration and distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Sucrose dioleate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of sucrose and oleic acid.
Oxidation: The oleic acid moiety can undergo oxidation reactions, leading to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the oleic acid moiety to single bonds, forming saturated esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Major Products Formed
Hydrolysis: Sucrose and oleic acid.
Oxidation: Peroxides and other oxidation products.
Reduction: Saturated esters.
Scientific Research Applications
Sucrose dioleate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of drug delivery systems and as a stabilizer for proteins and enzymes.
Medicine: Utilized in the development of pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the production of cosmetics, food products, and biodegradable detergents due to its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of sucrose dioleate primarily involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include:
Micelle Formation: this compound molecules aggregate to form micelles, encapsulating hydrophobic substances within their hydrophobic core.
Surface Tension Reduction: The presence of this compound at the interface of oil and water phases reduces the surface tension, facilitating the formation of stable emulsions.
Comparison with Similar Compounds
Similar Compounds
- Sucrose monolaurate
- Sucrose monostearate
- Sucrose palmitate
Comparison
Sucrose dioleate is unique among sucrose esters due to its specific fatty acid composition (oleic acid), which imparts distinct properties such as enhanced emulsifying ability and biocompatibility. Compared to sucrose monolaurate and sucrose monostearate, this compound has a higher degree of unsaturation, making it more effective in stabilizing emulsions and solubilizing hydrophobic compounds. Additionally, its biodegradability and non-toxic nature make it a preferred choice in environmentally friendly applications.
Properties
CAS No. |
25637-85-8 |
|---|---|
Molecular Formula |
C48H86O13 |
Molecular Weight |
871.2 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(Z)-octadec-9-enoyl]oxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C48H86O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(51)57-37-48(61-47-45(56)44(55)42(53)38(35-49)58-47)46(43(54)39(36-50)60-48)59-41(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39,42-47,49-50,53-56H,3-16,21-37H2,1-2H3/b19-17-,20-18-/t38-,39-,42-,43-,44+,45-,46+,47-,48+/m1/s1 |
InChI Key |
OCRUMFQGIMSFJR-FSAWCSQFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



